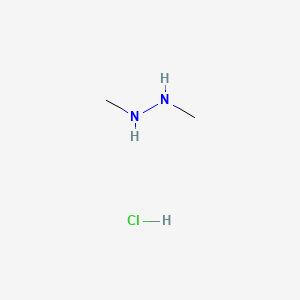
1,2-Dimethylhydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethylhydrazine hydrochloride: is an organic compound with the formula (CH₃NHNHCH₃)·2HCl. It is a colorless liquid at room temperature and is known for its potent carcinogenic properties. This compound is primarily used in scientific research, particularly in the study of colon cancer, due to its ability to induce tumors in experimental animals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dimethylhydrazine hydrochloride is synthesized by reacting 1,2-dimethylhydrazine with two equivalents of hydrogen chloride. The reaction typically occurs under controlled conditions to ensure the complete conversion of the reactants .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The process must be carefully managed to handle the compound’s toxicity and carcinogenicity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dimethylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: It participates in electrophilic substitution reactions due to its nucleophilic nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides are employed under controlled conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethylhydrazine hydrochloride is extensively used in scientific research due to its ability to induce colon cancer in animal models. This property makes it valuable for studying the mechanisms of carcinogenesis and testing potential anti-cancer therapies . Additionally, it is used in agricultural chemistry for the synthesis of pesticides and herbicides .
Wirkmechanismus
The compound operates through a mechanism that exploits its hydrazine base for various chemical reactions. The presence of two methyl groups enhances its nucleophilicity, allowing it to effectively participate in electrophilic substitution reactions . In biological systems, 1,2-dimethylhydrazine hydrochloride is metabolized to form DNA-reactive products, leading to DNA alkylation and the initiation of carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethylhydrazine (unsymmetrical dimethylhydrazine): Used as a rocket fuel.
Hydrazine: A simpler hydrazine derivative used in various industrial applications.
Phenylhydrazine: Used in organic synthesis and as a reagent in the detection of aldehydes and ketones .
Uniqueness: 1,2-Dimethylhydrazine hydrochloride is unique due to its symmetrical structure and potent carcinogenic properties, which make it particularly useful in cancer research .
Eigenschaften
CAS-Nummer |
56400-60-3 |
|---|---|
Molekularformel |
C2H9ClN2 |
Molekulargewicht |
96.56 g/mol |
IUPAC-Name |
1,2-dimethylhydrazine;hydrochloride |
InChI |
InChI=1S/C2H8N2.ClH/c1-3-4-2;/h3-4H,1-2H3;1H |
InChI-Schlüssel |
RYFKTZXULZNOCC-UHFFFAOYSA-N |
SMILES |
CNNC.Cl |
Kanonische SMILES |
CNNC.Cl |
| 306-37-6 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


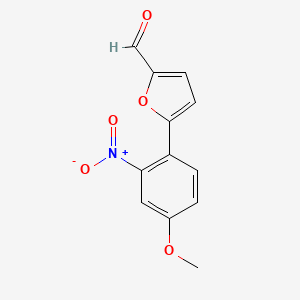
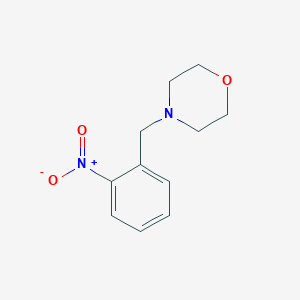

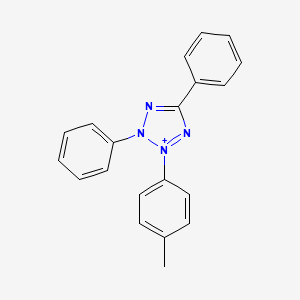
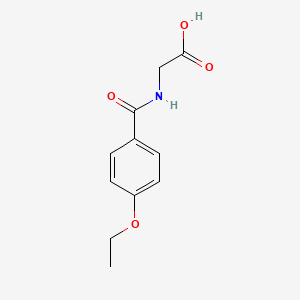
![1H-Pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B1619139.png)

![17-acetyl-6-fluoro-5-hydroxy-10,13-dimethyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1619141.png)
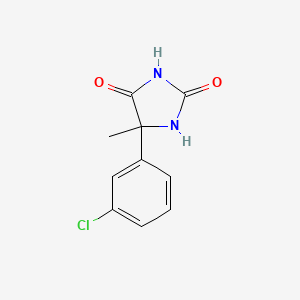
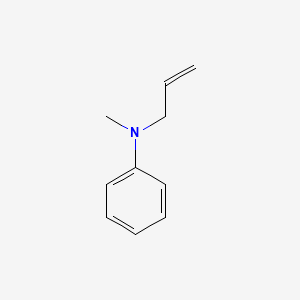


![2-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1619154.png)

